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Compound of Interest

Compound Name: 1-Bromo-6-chloroisoquinoline

Cat. No.: B1443862

An In-depth Technical Guide to 1-Bromo-6-chloroisoquinoline: Synthesis, Characterization,
and Applications in Drug Discovery

Introduction

The isoquinoline scaffold is a privileged heterocyclic framework deeply embedded in the
landscape of medicinal chemistry and natural products. Its presence in a wide array of
bioactive compounds, including the vasodilator papaverine and the antihypertensive agent
debrisoquine, underscores its importance.[1] The strategic functionalization of the isoquinoline
core is a cornerstone of modern drug discovery, with halogenation serving as a powerful tool to
modulate a molecule's physicochemical properties, such as lipophilicity and electronic
character. This, in turn, profoundly influences pharmacokinetic profiles and target-binding
interactions.[2]

This guide provides a comprehensive technical overview of 1-Bromo-6-chloroisoquinoline, a
key heterocyclic building block. From the perspective of a senior application scientist, we will
move beyond a simple recitation of facts to explore the causality behind its synthesis, the
nuances of its reactivity, and its strategic application as a versatile intermediate in the
development of novel therapeutics. Every protocol and claim is grounded in established
chemical principles, providing researchers, scientists, and drug development professionals with
a trustworthy and authoritative resource.
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Part 1: Physicochemical Properties and
Characterization

A thorough understanding of a compound's fundamental properties is the bedrock of its
effective application. 1-Bromo-6-chloroisoquinoline is an aromatic crystalline solid whose
utility is defined by its unique structural and electronic features.[3]

Core Physicochemical Data

The essential properties of 1-Bromo-6-chloroisoquinoline are summarized below. The
molecular weight is consistently cited as approximately 242.50 g/mol across multiple chemical
suppliers and databases.[4][5][6]

Property Value Source(s)
Molecular Formula CoHsBrCIN [4]
Molecular Weight 242.50 g/mol [4107]

CAS Number 1196146-81-2 [41181[9]

Off-white to light beige
Appearance _ _ [31[8]
crystalline solid

Melting Point 71-75 °C [3]

- Slightly soluble in ethanol and
Solubility _ ) [31[7]
acetone; Insoluble in water

Density ~1.6 g/cm?3 [3]

Structural and Spectroscopic Characterization

The structure of 1-Bromo-6-chloroisoquinoline features a pyridine ring fused to a benzene
ring, with halogen substituents at key positions. The bromine atom at the C-1 position and the
chlorine atom at the C-6 position critically influence the molecule's reactivity and its
spectroscopic signature.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1443862?utm_src=pdf-body
https://www.forecastchemicals.com/1-bromo-6-chloroisoquinoline-3478032.html
https://www.benchchem.com/product/b1443862?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/71307618
https://cymitquimica.com/products/3D-WXB14681/1-bromo-6-chloroisoquinoline/
https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromo-1-chloroisoquinoline
https://pubchem.ncbi.nlm.nih.gov/compound/71307618
https://pubchem.ncbi.nlm.nih.gov/compound/71307618
https://www.tradeindia.com/products/1-bromo-6-chloroisoquinoline-c3486711.html
https://pubchem.ncbi.nlm.nih.gov/compound/71307618
https://m.chemicalbook.com/ProductChemicalPropertiesCB02594176_EN.htm
https://frontierspecialtychemicals.com/product/1-bromo-6-chloroisoquinoline/
https://www.forecastchemicals.com/1-bromo-6-chloroisoquinoline-3478032.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB02594176_EN.htm
https://www.forecastchemicals.com/1-bromo-6-chloroisoquinoline-3478032.html
https://www.forecastchemicals.com/1-bromo-6-chloroisoquinoline-3478032.html
https://www.tradeindia.com/products/1-bromo-6-chloroisoquinoline-c3486711.html
https://www.forecastchemicals.com/1-bromo-6-chloroisoquinoline-3478032.html
https://www.benchchem.com/product/b1443862?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available spectrum for
this specific isomer is not readily found, its *H NMR spectrum can be predicted. The five
aromatic protons would appear as a series of doublets and triplets in the downfield region
(typically 7.5-8.5 ppm). The proton at C-5, being adjacent to the chlorine-bearing carbon, and
the protons at C-3 and C-4, being part of the electron-deficient pyridine ring, would exhibit
distinct chemical shifts. 13C NMR would show nine distinct signals for the aromatic carbons,
with the carbon atoms attached to the halogens (C-1 and C-6) being significantly influenced
by their electronegativity.

e Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular
weight. The presence of bromine and chlorine results in a characteristic isotopic pattern. The
two major isotopes of bromine (“°Br and 8!Br, ~1:1 ratio) and chlorine (3*Cl and 3’Cl, ~3:1
ratio) will produce a unique cluster of peaks for the molecular ion [M, M+2, M+4], confirming
the elemental composition.

e Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands
for C=C and C=N stretching vibrations within the aromatic isoquinoline core, as well as C-H
aromatic stretching and bending vibrations.

Part 2: Synthesis and Reactivity

The synthetic utility of 1-Bromo-6-chloroisoquinoline stems from its strategic design, which
allows for selective chemical transformations.

Proposed Synthesis Workflow

A robust synthesis of 1-haloisoquinolines can be achieved through the activation of the
isoquinoline core via N-oxide formation, followed by halogenation. This approach offers high
regioselectivity for the C-1 position. The protocol described below is adapted from established
procedures for the bromination of azine N-oxides.[10]

Experimental Protocol: Synthesis of 1-Bromo-6-chloroisoquinoline
Objective: To synthesize 1-Bromo-6-chloroisoquinoline from 6-chloroisoquinoline.

Step 1: N-Oxide Formation
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Dissolve 6-chloroisoquinoline (1.0 eq) in glacial acetic acid in a round-bottom flask.

Cool the solution to 0 °C in an ice bath.

Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise while maintaining the
temperature.

After addition, allow the reaction to warm to room temperature and then heat to 70-80 °C for
several hours, monitoring by TLC until the starting material is consumed.

Cool the mixture and carefully neutralize with a saturated aqueous solution of sodium
bicarbonate.

Extract the product, 6-chloroisoquinoline N-oxide, with dichloromethane (DCM) or ethyl
acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude N-oxide.

Step 2: Bromination of the N-Oxide

Dissolve the crude 6-chloroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane
(DCM) under an inert atmosphere (e.g., argon).

Cool the solution to O °C.

Add phosphorus oxybromide (POBrs, 1.2 eq) portion-wise, followed by the dropwise addition
of N,N-dimethylformamide (DMF, 0.5 eq) as a catalyst.[10]

Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring
completion by TLC.

Upon completion, slowly quench the reaction by adding a saturated aqueous solution of
sodium carbonate until the pH is neutral (pH 7-8).

Separate the organic layer, and extract the aqueous phase thoroughly with DCM.
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o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl
acetate) to afford pure 1-Bromo-6-chloroisoquinoline.[10]

Step 1: N-Oxidation

(G-Chloroisoquinolineg

1.0°Cto 80 °C

@-Chloroisoquinoline N-Oxide)

2.0°Cto RT

Step 2: Bromination

@—Bromo—6—ch|oroisoquinoIineD

Purification
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Caption: Synthetic workflow for 1-Bromo-6-chloroisoquinoline.

Chemical Reactivity

The reactivity of 1-Bromo-6-chloroisoquinoline is dominated by the halogen at the C-1
position.

» Nucleophilic Substitution: The C-1 position of the isoquinoline ring is electron-deficient due to
the adjacent nitrogen atom. This makes the C-1 halogen highly susceptible to nucleophilic
aromatic substitution, much like the halogens at the 2- and 4-positions of pyridine.[11] The C-
1 bromine is an excellent leaving group and can be readily displaced by a variety of
nucleophiles (e.g., amines, alkoxides, thiols), making it a superior synthetic handle compared
to the more inert C-6 chlorine.

e Cross-Coupling Reactions: The C-1 bromine is an ideal anchor point for palladium-catalyzed
cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This
allows for the facile introduction of aryl, alkyl, and amino moieties, providing a powerful
strategy for building molecular complexity.

» Electrophilic Substitution: In contrast to the pyridine ring, the benzene ring is the preferred
site for electrophilic aromatic substitution, which typically occurs at the C-5 and C-8
positions.[12] However, these reactions require forcing conditions and are less common in
the synthetic application of this specific intermediate.

Resulting Scaffolds

1-Aryl-6-chloro-
isoquinolines

1-Bromo-6-chloroisoquinoline

Nucleophilic 1-Amino-6-chloro-

Substitution . [ isoquinolines ]

(e.g9., R-NH2) R T )
|
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Caption: Reactivity pathways of 1-Bromo-6-chloroisoquinoline.

Part 3: Applications in Drug Discovery

The true value of 1-Bromo-6-chloroisoquinoline lies in its role as a versatile building block for
constructing libraries of bioactive compounds. The presence of two different halogens at
distinct positions allows for sequential and site-selective modifications.

Scaffold for Bioactive Molecules

Halogenated isoquinolines are prominent in the development of novel therapeutics, particularly
as anticancer agents and kinase inhibitors.[2] The chlorine at the C-6 position can influence the
overall electronic properties and lipophilicity of the final compound, while the reactive bromine
at C-1 serves as the primary point for diversification.

This dual-halogenation pattern is highly advantageous in lead optimization campaigns. Initial
derivatives can be synthesized via modification at the C-1 position. Subsequently, the less
reactive C-6 chlorine can be targeted for further modification under more stringent reaction
conditions, if necessary, allowing for a multi-directional exploration of the chemical space
around the isoquinoline core.

Workflow in a Lead Optimization Campaign

The use of 1-Bromo-6-chloroisoquinoline can be envisioned in a typical drug discovery
workflow, where a hit compound containing the 6-chloroisoquinoline core has been identified.

Workflow: Lead Optimization Using 1-Bromo-6-chloroisoquinoline

« Hit Identification: A high-throughput screen identifies a compound with a 6-chloroisoquinoline
core as a modest inhibitor of a target kinase.

¢ Intermediate Synthesis: 1-Bromo-6-chloroisoquinoline is synthesized as the key
intermediate to explore the Structure-Activity Relationship (SAR) at the C-1 position.

o Library Generation: A parallel synthesis approach is employed. The intermediate is reacted
with a diverse library of boronic acids (Suzuki coupling) or amines (Buchwald-Hartwig
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coupling) to generate a focused library of 1-substituted-6-chloroisoquinoline analogs.

» Biological Screening: The newly synthesized library is screened for improved potency and
selectivity against the target kinase.

o Data Analysis & Iteration: The SAR data is analyzed. For example, it might be found that
small, electron-rich aromatic groups at C-1 enhance potency. A new, more focused library is
then designed and synthesized to further explore this finding.

Part 4: Safety and Handling

As a research chemical, 1-Bromo-6-chloroisoquinoline must be handled with appropriate
care.

e Hazards: The compound is classified as a poisonous aromatic crystalline solid and may be
an irritant.[3][6] Standard personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn at all times. All manipulations should be performed in
a well-ventilated fume hood.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place,
away from moisture and direct light, to ensure its stability.[3] Under proper conditions, it has
a shelf life of at least two years.[3]

Conclusion

1-Bromo-6-chloroisoquinoline is more than just a chemical with a defined molecular weight
and formula. It is a strategically designed synthetic intermediate that offers researchers a
reliable and versatile tool for the synthesis of complex molecules. Its primary value lies in the
differential reactivity of its two halogen atoms, with the C-1 bromine providing a highly reactive
handle for nucleophilic substitution and cross-coupling reactions. This feature, combined with
the inherent biological relevance of the isoquinoline scaffold, makes 1-Bromo-6-
chloroisoquinoline an exceptionally valuable building block for professionals engaged in
pharmaceutical research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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